1-Benzylcyclopropan-1-amine hydrochloride
Overview
Description
Cytochrome P450-Catalyzed Oxidation of 1-Benzylcyclopropan-1-amine Hydrochloride
Description and Synthesis Analysis The compound 1-Benzylcyclopropan-1-amine hydrochloride is a derivative of cyclopropylamine, which has been studied for its interactions with cytochrome P450 enzymes. The synthesis of related polycyclic amines has been achieved through benzoic acid-catalyzed reactions, involving the formation of azomethine ylide intermediates that undergo intramolecular [3+2]-cycloadditions, as described in the synthesis of polycyclic amines . This method showcases the potential for creating complex amine structures with high diastereoselectivity, which could be applicable to the synthesis of 1-Benzylcyclopropan-1-amine hydrochloride derivatives.
Molecular Structure Analysis The molecular structure of 1-Benzylcyclopropan-1-amine hydrochloride is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its strain and reactivity. The benzyl group attached to the nitrogen atom adds to the complexity of the molecule, potentially affecting its reactivity and interactions with enzymes like cytochrome P450 .
Chemical Reactions Analysis The compound has been observed to undergo various reactions when oxidized by cytochrome P450. Notably, the oxidation does not proceed via a single electron transfer (SET) mechanism but rather through hydrogen abstraction and hydroxyl recombination, leading to products such as cyclopropanone hydrate and 3-hydroxypropionaldehyde . This finding is significant as it challenges previous assumptions about the oxidation mechanism of cyclopropylamines.
Physical and Chemical Properties Analysis While the specific physical and chemical properties of 1-Benzylcyclopropan-1-amine hydrochloride are not detailed in the provided papers, the studies on related compounds suggest that the presence of the cyclopropane ring and the benzyl group could influence properties such as solubility, boiling point, and reactivity. The compound's interactions with cytochrome P450 also indicate that it may have significant biological activity, which could be relevant for drug design and pharmacological studies .
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated the utility of cyclopropylamine derivatives in synthetic chemistry, such as in the production of 1-ethynylcyclopropylamine, highlighting their importance in the synthesis of extended aminocyclopropanecarboxylic acids and their derivatives. These compounds serve as precursors in the synthesis of various biologically active molecules and are valuable in medicinal chemistry due to their structural uniqueness and reactivity (Kozhushkov et al., 2010). Similarly, the development of thermostabilizers for polypropylene using amino compounds purified to hydrochloride salts underlines the role of cyclopropylamine derivatives in enhancing the thermal stability of polymers (Aghamali̇yev et al., 2018).
Catalytic Applications
Cyclopropylamine derivatives have been shown to participate in iodine-catalyzed aminosulfonation of hydrocarbons, providing a pathway for the amino-functionalization of benzylic and aliphatic hydrocarbons. This process showcases the potential for cyclopropylamine derivatives in catalysis and the functionalization of hydrocarbons, suggesting a broad applicability in synthetic and industrial chemistry (Lamar et al., 2010).
Material Science and Photostability
In material science, cyclopropylamine derivatives have been explored for their photophysical properties and photostability, particularly in the development of NIR probes. The synthesis of benzo[a]phenoxazinium chlorides with substituted amines demonstrates the influence of cyclopropylamine derivatives on the photophysical behavior of these compounds, offering potential applications in biological imaging and sensors (Raju et al., 2016).
Advanced Synthetic Methods
Cyclopropylamine derivatives have been central to the development of advanced synthetic methods, such as the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. These methods are critical for producing compounds with multiple stereocenters and substituents, underscoring the importance of cyclopropylamine derivatives in the synthesis of complex molecular architectures for drug development and other applications (Feng et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-benzylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(6-7-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRHVKWMJCVUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639863 | |
Record name | 1-Benzylcyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcyclopropan-1-amine hydrochloride | |
CAS RN |
29812-94-0 | |
Record name | Cyclopropanamine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29812-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylcyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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